molecular formula C6H8N4O B12345704 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12345704
M. Wt: 152.15 g/mol
InChI Key: ZXGNBNIWRANPSK-UHFFFAOYSA-N
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Description

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique fused ring system that combines a pyrrole and a triazine ring, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with chloramine and formamidine acetate. This reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired triazine ring .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and scalable reaction conditions. The process involves the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method not only ensures a higher yield but also addresses safety concerns and impurity control .

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which can be useful in further functionalization.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one stands out due to its unique fused ring system, which provides a versatile scaffold for the development of diverse bioactive molecules. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H8N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,7H2,(H,8,11)

InChI Key

ZXGNBNIWRANPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(N2)N

Origin of Product

United States

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